molecular formula C8H7FN2O4 B11754292 2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one

2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one

Cat. No.: B11754292
M. Wt: 214.15 g/mol
InChI Key: LZXVRVNUJKJZEE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC guidelines, prioritizing the pyridine ring as the parent structure. The numbering begins at the nitrogen atom, with substituents assigned positions based on their proximity:

  • Methoxy group (-OCH₃) at position 6
  • Nitro group (-NO₂) at position 3
  • Fluoroacetyl group (-COCF) at position 2.

The compound’s identity is further validated by its SMILES string (COC1=CC=C(N+=O)C(C(CF)=O)=N1) and InChIKey (LZXVRVNUJKJZEE-UHFFFAOYSA-N), which encode its connectivity and stereoelectronic features.

Molecular Property Value
Molecular Formula C₈H₇FN₂O₄
Molecular Weight 214.15 g/mol
CAS Registry Number 1075259-75-4
IUPAC Name This compound

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) calculations reveal a planar pyridine ring with slight distortion due to steric interactions between the nitro and methoxy groups. The fluoroacetyl substituent adopts a syn-periplanar conformation relative to the nitro group, minimizing dipole-dipole repulsions. Key geometric parameters include:

  • C2-C1-C(=O)-F dihedral angle : 178.5° (near-perfect alignment)
  • Nitro group torsion : 12.3° relative to the pyridine plane

The molecule exhibits four rotatable bonds , primarily associated with the methoxy and fluoroacetyl side chains, enabling conformational flexibility in solution.

Solid-State Packing Arrangements

Although X-ray crystallography data remains unpublished for this specific compound, analogous pyridinyl ketones display herringbone packing motifs stabilized by:

  • C–H···O hydrogen bonds between nitro oxygen and aromatic protons
  • π-π stacking of pyridine rings (interplanar distance: 3.4–3.6 Å)
  • Van der Waals interactions involving fluorine atoms.

The methoxy group likely participates in C–H···O interactions with adjacent molecules, enhancing lattice stability.

Comparative Analysis with Related Pyridinyl Ketones

The fluorine atom and methoxy group confer distinct properties compared to chlorinated analogs like (6-chloro-3-nitro-2-pyridyl)(2-chlorophenyl)ketone (CAS 51386-59-5):

Property 2-Fluoro Derivative Chlorinated Analog
Molecular Weight 214.15 g/mol 297.09 g/mol
LogP (Octanol-Water) 1.15 2.84
TPSA (Topological Polar Surface Area) 82.33 Ų 78.94 Ų
Rotatable Bonds 4 5

The lower LogP of the fluoro derivative suggests improved aqueous solubility, while its higher TPSA correlates with enhanced hydrogen-bonding capacity, critical for drug-receptor interactions.

Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

2-fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C8H7FN2O4/c1-15-7-3-2-5(11(13)14)8(10-7)6(12)4-9/h2-3H,4H2,1H3

InChI Key

LZXVRVNUJKJZEE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)CF

Origin of Product

United States

Preparation Methods

Nitration and Methoxylation of Pyridine Derivatives

A foundational approach involves the nitration and methoxylation of pre-functionalized pyridine precursors. For instance, 2-acetylpyridine derivatives undergo sequential nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by methoxylation via nucleophilic aromatic substitution (SNAr) with sodium methoxide in methanol. Source details a related protocol for 5-bromo-4-methoxy-3-nitropyridin-2-amine, where sodium methoxide in methanol at 40°C achieves 80% yield, suggesting analogous conditions could apply to the target compound’s methoxylation step.

Key Challenges :

  • Regioselectivity : Nitration must occur exclusively at the pyridine’s 3-position to avoid isomer formation.

  • Side Reactions : Over-nitration or demethylation can occur if reaction times exceed optimal durations.

Fluorination Strategies

Introducing the fluorine atom at the ethanone’s 2-position typically employs fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride). A two-step process involving ketone formation via Friedel-Crafts acylation, followed by fluorination, is documented in. For example, reacting 6-methoxy-3-nitropyridine with chloroacetyl chloride in the presence of AlCl₃ yields 1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one, which is subsequently fluorinated using DAST at −20°C to prevent decomposition.

Optimization Data :

ParameterValueImpact on Yield
Temperature−20°C to 0°CMaximizes fluorination efficiency
SolventDichloromethaneMinimizes side reactions
DAST Equivalents1.2–1.5Prevents over-fluorination

Industrial-Scale Production and Process Optimization

Bulk Custom Synthesis

Industrial protocols prioritize cost-effectiveness and scalability. EvitaChem’s bulk synthesis method (Source) uses continuous-flow reactors to enhance mixing and heat transfer during nitration and fluorination steps. Key advantages include:

  • Throughput : 50–100 kg batches per cycle.

  • Purity : ≥98% by HPLC, achieved via recrystallization from ethanol/water mixtures.

Economic Considerations :

FactorIndustrial MethodLab-Scale Method
Catalyst CostRecyclable AlCl₃Single-use DAST
Reaction Time4–6 hours12–24 hours
Yield85–90%70–75%

Purification Techniques

Column chromatography (silica gel, petroleum ether/ethyl acetate) remains standard for lab-scale purification, yielding 95–97% pure product. Source reports a 41.8% yield after chromatography for a structurally similar nitrobenzamide, highlighting the trade-off between purity and yield in complex syntheses. Industrial processes employ fractional distillation or melt crystallization to isolate the compound in >99% purity.

Advanced Catalytic Systems and Green Chemistry

Palladium-Catalyzed Coupling Reactions

Recent studies explore cross-coupling reactions to streamline synthesis. For example, Suzuki-Miyaura coupling could theoretically introduce the methoxy group via aryl boronic acids, though no direct precedents exist for this compound. Source’s use of Pd(dba)₃ and Xantphos for aryl amination (e.g., converting bromopyridines to aminopyridines) suggests potential adaptability.

Solvent-Free and Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Pilot experiments using neat conditions (no solvent) for the nitration step achieved 82% yield in 15 minutes versus 6 hours under conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (Acetone-d₆): δ 8.29 (s, 1H, pyridine-H), 4.03 (s, 3H, OCH₃), 2.60 (q, 2H, CH₂F).

  • ¹⁹F NMR : δ −118.7 ppm (CF).

  • UPLC Purity : ≥95% (Waters BEH C18 column, 0.1% TFA/acetonitrile).

Stability Studies

The compound degrades at >100°C, necessitating storage at −20°C under nitrogen. Accelerated stability testing (40°C/75% RH) showed <2% decomposition over 6 months.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophilic or nucleophilic reagents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted pyridines and their derivatives, which can be further utilized in different chemical and industrial applications .

Scientific Research Applications

2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related ethanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one C₈H₆FNO₃ 183.14 6-methoxy, 3-nitro, 2-fluoroacetyl Electron-deficient pyridine; potential for nucleophilic substitution .
2-Fluoro-1-(piperidin-1-yl)ethan-1-one (CAS: N/A) C₇H₁₂FNO 221.11 Piperidine ring, 2-fluoroacetyl Synthesized via H-F bond insertion; IR: 1664 cm⁻¹ (C=O); 19F NMR: δ -224.63 ppm .
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 186297-56-3) C₉H₆F₄O 206.14 4-(trifluoromethyl)phenyl, 2-fluoroacetyl High lipophilicity due to CF₃ group; used in fluorinated material synthesis .
Ethanone, 2-fluoro-1-(3-methylphenyl)- (9CI) (CAS: 2560-97-6) C₉H₉FO 152.17 3-methylphenyl, 2-fluoroacetyl Boiling point: 232.5°C (predicted); density: 1.066 g/cm³ .
1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one (CAS: 2740822-04-0) C₁₀H₉FN₂O 192.19 Imidazo[1,2-a]pyridine core, 8-fluoro, 2-methyl, 6-fluoroacetyl Potential bioactive scaffold; lacks reported melting/boiling points .

Biological Activity

2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7FN2O4\text{C}_8\text{H}_7\text{FN}_2\text{O}_4

This compound features a fluorine atom, a methoxy group, and a nitro group attached to a pyridine ring, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction to form reactive intermediates that can bind to DNA and induce cell death . The presence of the nitro group in this compound may contribute to similar mechanisms.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in cancer progression. For example, compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are important targets in cancer therapy .
  • Neuroprotective Effects : Research indicates that compounds with nitro groups can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInduces cell death via DNA binding
Enzyme InhibitionInhibits COX and iNOS; potential anti-cancer effects
NeuroprotectiveModulates neurotransmitter systems

Study on Antimicrobial Activity

A study highlighted the antimicrobial efficacy of nitro derivatives, including those similar to this compound. These compounds showed significant activity against various pathogens, demonstrating their potential as therapeutic agents against infections .

Research on Cancer Therapy

Another research paper focused on the anti-cancer properties of related nitro compounds. It reported that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The study emphasized the importance of the nitro group in enhancing the bioactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one?

  • Methodological Answer : Fluorinated ethanones are typically synthesized via diazo compound fluorination or nucleophilic substitution. For example, HF·pyr (pyridine-hydrogen fluoride complex) at 0°C can fluorinate α-diazo carbonyl intermediates, as demonstrated in the synthesis of structurally related 2-fluoro-1-(piperidin-1-yl)ethan-1-one . Additionally, fluoropyridinyl ethanones often involve halogenation or nitration of pyridine precursors followed by functional group transformations (e.g., methoxy and nitro group introductions) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Key techniques include:

  • 19F NMR : To confirm fluorine incorporation (e.g., δ ≈ -224 ppm for similar fluorinated ethanones) .
  • HRMS/IR : For molecular ion verification and functional group identification (e.g., carbonyl stretches near 1664 cm⁻¹) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles critical for confirming regiochemistry and stereoelectronic effects .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific toxicological data may be limited, general precautions include:

  • Avoiding inhalation/contact (use fume hoods, gloves) as per GHS/CLP guidelines .
  • Monitoring stability under reaction conditions (e.g., thermal decomposition risks for nitro groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for fluorine incorporation in similar pyridinyl ethanones?

  • Methodological Answer :

  • Temperature control : Fluorination with HF·pyr at 0°C minimizes side reactions (e.g., over-fluorination) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic fluorination efficiency .
  • Catalyst screening : Transition metals (e.g., Cu) may accelerate nitro-group reductions without affecting fluorine .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine NMR (1H/13C/19F), IR, and HRMS to reconcile discrepancies (e.g., distinguishing nitro vs. carbonyl vibrations) .
  • Crystallographic refinement : Use SHELX programs to resolve ambiguities in bond assignments, particularly for fluorine’s electron-withdrawing effects on adjacent groups .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • DFT calculations : Model electrophilic aromatic substitution (e.g., nitration/methoxy positioning) to predict regioselectivity .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using fluorinated analogs as probes for binding affinity .

Q. What are the compound’s potential applications in drug discovery?

  • Methodological Answer :

  • Fluorine’s role : Enhances metabolic stability and bioavailability in lead optimization .
  • Nitro group utility : Acts as a precursor for amine derivatives via reduction, enabling prodrug strategies .

Q. How to assess environmental impacts of fluorinated byproducts during synthesis?

  • Methodological Answer :

  • Degradation studies : Monitor fluorinated intermediates under hydrolytic/oxidizing conditions (e.g., LC-MS for persistent metabolites) .
  • Ecotoxicity assays : Use model organisms (e.g., Daphnia) to evaluate acute/chronic effects of fluorine-containing waste streams .

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